molecular formula C25H18O B13075323 4-[2-(4-phenylphenyl)phenyl]benzaldehyde

4-[2-(4-phenylphenyl)phenyl]benzaldehyde

Cat. No.: B13075323
M. Wt: 334.4 g/mol
InChI Key: YMWPEKJJYTWWIT-UHFFFAOYSA-N
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Description

4-[2-(4-phenylphenyl)phenyl]benzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of multiple phenyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of biphenyl with benzoyl chloride, followed by subsequent reactions to introduce additional phenyl groups and the aldehyde functionality. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-phenylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: 4-[2-(4-phenylphenyl)phenyl]benzoic acid.

    Reduction: 4-[2-(4-phenylphenyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(4-phenylphenyl)phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-phenylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic structure allows for π-π interactions with other aromatic systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but fewer phenyl groups.

    4-Phenylbenzaldehyde: Contains one additional phenyl group compared to benzaldehyde.

    4-[4-(4-phenylphenyl)phenyl]benzaldehyde: A more complex derivative with additional phenyl groups.

Uniqueness

4-[2-(4-phenylphenyl)phenyl]benzaldehyde is unique due to its multiple phenyl groups, which enhance its chemical stability and reactivity

Properties

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

4-[2-(4-phenylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C25H18O/c26-18-19-10-12-22(13-11-19)24-8-4-5-9-25(24)23-16-14-21(15-17-23)20-6-2-1-3-7-20/h1-18H

InChI Key

YMWPEKJJYTWWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=C(C=C4)C=O

Origin of Product

United States

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